Ethyl 4-tert-butyl-3-nitrobenzoate
Overview
Description
Ethyl 4-tert-butyl-3-nitrobenzoate is an organic compound with the molecular formula C13H17NO4. It is a derivative of benzoic acid, characterized by the presence of a nitro group at the 3-position and a tert-butyl group at the 4-position on the benzene ring, with an ethyl ester functional group. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-tert-butyl-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of 4-tert-butylbenzoic acid followed by esterification. The nitration step typically involves the reaction of 4-tert-butylbenzoic acid with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The resulting 4-tert-butyl-3-nitrobenzoic acid is then esterified using ethanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The nitration and esterification reactions are optimized for large-scale production, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-tert-butyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 4-tert-butyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-tert-butyl-3-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-tert-butyl-3-nitrobenzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-tert-butyl-3-nitrobenzoate involves its interactions with various molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid. These reactions can influence biological pathways and molecular interactions, making the compound useful in various applications .
Comparison with Similar Compounds
Ethyl 4-tert-butyl-3-nitrobenzoate can be compared with other nitrobenzoate derivatives such as:
Ethyl 3-nitrobenzoate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Ethyl 4-nitrobenzoate: Lacks the tert-butyl group at the 4-position, affecting its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its physical and chemical properties.
This compound is unique due to the presence of both the tert-butyl and nitro groups, which confer specific steric and electronic characteristics that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
ethyl 4-tert-butyl-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-5-18-12(15)9-6-7-10(13(2,3)4)11(8-9)14(16)17/h6-8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSAGWGSTPOYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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